1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
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Overview
Description
1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a complex organic molecule. The structure is characterized by a combination of cyclopentyl and cyclopropyl groups linked through a urea moiety, suggesting potential utility in various chemical and biological applications. This compound integrates several functional groups, including a pyrimidinone ring, indicating that it could participate in a range of chemical reactions and show biological activity.
Scientific Research Applications
Chemistry:
1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea could be utilized in organic synthesis as a building block for more complex molecules.
Biology:
Its structure suggests potential biological activity, possibly as an enzyme inhibitor or a pharmacological agent.
Medicine:
Due to its complex structure, it might be investigated for therapeutic uses, particularly in targeting specific biological pathways.
Industry:
In the chemical industry, it could be a precursor for the synthesis of specialized polymers or other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Cyclization: : The process begins with the cyclization of appropriate precursors to form the cyclopentyl and cyclopropyl rings. This step typically involves cycloaddition reactions under controlled temperatures.
Pyrimidinone Formation: : Incorporating the pyrimidinone ring might involve sequential coupling reactions, with reagents such as pyrimidines and ketones, under acidic or basic conditions to promote ring closure.
Urea Linkage: : The final step involves forming the urea moiety, usually through the reaction of an amine with an isocyanate, under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods:
Scaling the synthesis to an industrial level requires optimization of the reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis could be utilized for efficient and scalable production. Catalysts and high-throughput reactors might be employed to expedite the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl group, leading to the formation of epoxides.
Reduction: : Reduction reactions could involve the ketone group in the pyrimidinone ring, transforming it into secondary alcohols.
Substitution: : The nitrogen atoms in the urea and pyrimidinone rings are sites for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: : Utilizing reducing agents such as NaBH4 (Sodium borohydride) in alcoholic solvents.
Substitution: : Conditions vary but might include the use of alkyl halides and strong bases for nucleophilic substitution.
Major Products:
Epoxides: : Resulting from oxidation reactions.
Secondary Alcohols: : From reduction reactions.
Substituted Derivatives: : Various alkylated or functionalized derivatives from substitution reactions.
Mechanism of Action
The compound's mechanism of action would involve interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. Specific pathways would depend on the biological or chemical context, but might involve inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, such as:
1-cyclopentyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
1-cyclopropyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea stands out due to the presence of both cyclopentyl and cyclopropyl groups, which may impart unique reactivity and binding properties. Similar compounds would share some biological activity but could differ in their stability, reactivity, and specificity for molecular targets.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-14-9-13(11-5-6-11)17-10-19(14)8-7-16-15(21)18-12-3-1-2-4-12/h9-12H,1-8H2,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECGTFGMFYEWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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